molecular formula C10H11NO3 B2743680 3-Ethoxy-6-methoxybenzo[D]isoxazole CAS No. 439085-75-3

3-Ethoxy-6-methoxybenzo[D]isoxazole

Cat. No. B2743680
CAS RN: 439085-75-3
M. Wt: 193.202
InChI Key: ZURKVAVUPDGLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-6-methoxybenzo[D]isoxazole is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCOC1=NOC2=C1C=CC(=C2)OC .


Chemical Reactions Analysis

Isoxazole synthesis, including that of this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.20 and a molecular formula of C10H11NO3 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

ESIPT Emission Behavior

One study explores the ESIPT (Excited-State Intramolecular Proton Transfer) emission behavior of methoxy-substituted 2-hydroxyphenylbenzimidazole isomers, showcasing the impact of intramolecular hydrogen bonding interactions on fluorescence emissions. This research contributes to understanding the photophysical properties of benzimidazole derivatives, which is crucial for developing novel fluorescent probes and materials (Takagi et al., 2018).

Anticancer and Antiangiogenic Activities

Another study focuses on the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives, including those with 2-methoxy/ethoxycarbonyl groups. These compounds demonstrate potent antiproliferative activity against cancer cells, bind to the colchicine site of tubulin, and induce apoptosis. The research highlights the potential of these derivatives in cancer therapy and vascular disrupting agents, offering insights into novel therapeutic avenues (Romagnoli et al., 2015).

Soil Transformation and Environmental Impact

The transformation pattern of the cereal allelochemical 6-methoxy-2-benzoxazolinone (MBOA) in soil is elucidated in a study using isotopic substitution and LC-MS analysis. This research provides a deeper understanding of the environmental fate of benzoxazolinones and their potential as natural herbicides, contributing to the development of sustainable agricultural practices (Etzerodt et al., 2006).

Corrosion Inhibition

A study on the use of an isoxazole derivative as a corrosion inhibitor for mild steel in acidic conditions exemplifies the application of these compounds in materials science. The research investigates the inhibitor's efficiency and adsorption behavior, offering valuable insights for the development of environmentally friendly corrosion inhibitors (Aslam et al., 2020).

Mechanism of Action

While the specific mechanism of action for 3-Ethoxy-6-methoxybenzo[D]isoxazole is not mentioned in the search results, isoxazoles are commonly found in many commercially available drugs and are significant in the field of drug discovery .

Future Directions

Isoxazoles, including 3-Ethoxy-6-methoxybenzo[D]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing more eco-friendly synthetic strategies and exploring the biological activities of isoxazoles .

properties

IUPAC Name

3-ethoxy-6-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURKVAVUPDGLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzisoxazole from part (b) (193 mg, 1.17 mmol), ethanol (75 μl, 1.29 mmol) and triphenylphosphine (460 mg, 1.75 mmol) were dissolved in anhydrous THF (4 ml) and cooled)(0°). Diisopropylazodicarboxylate (345 μl, 1.75 mmol) was added slowly and after 10-15 min the reaction flask was removed from the ice bath and the reaction mixture was stirred at room temperature overnight under an argon atmosphere. The solution was evaporated to dryness and the residue pre-absorbed onto silica, and chromatographed on silica (19 g); eluent: hexane (300 ml), 10-30% ethyl acetate/hexane to give 3-ethoxy-6-methoxy-1,2-benzisoxazole (101 mg, 44%) as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
345 μL
Type
reactant
Reaction Step Two

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